Isomexoticin
Description
Contextualization within Natural Product Chemistry
Isomexoticin (B1151817) is a natural product, a term for chemical compounds produced by living organisms. chemfaces.comnaver.com The field of natural product chemistry focuses on the isolation, structure elucidation, and synthesis of these compounds, which are often a rich source of novel chemical structures and potential therapeutic agents. smujo.id this compound is specifically isolated from plant sources, most notably from the leaves and roots of Murraya exotica L., also known as Murraya paniculata. chemfaces.comnih.govsymbiosisonlinepublishing.comresearchgate.net This evergreen shrub, belonging to the Rutaceae family, is cultivated in tropical and subtropical regions and has a history of use in traditional medicine. nih.govgoogle.com The investigation of compounds like this compound is a classic example of how ethnobotanical leads can guide modern chemical research, aiming to identify the specific bioactive constituents of medicinal plants. nih.gov
Overview of Coumarin-Class Compounds in Research
Chemically, this compound belongs to the coumarin (B35378) class of compounds. ontosight.aichemblink.com Coumarins are a large and versatile group of oxygen-containing heterocyclic compounds characterized by a typical benzopyrone framework. nih.govfrontiersin.org First isolated from the tonka bean (Dipteryx odorata) in 1820, coumarins are now known to be widely distributed in the plant kingdom. frontiersin.orgmdpi.comnih.gov
The simple and stable structure of the coumarin nucleus allows for a wide variety of substitutions, leading to a vast diversity of derivatives, both natural and synthetic. frontiersin.orgmdpi.com This structural variability results in a broad spectrum of biological activities, making coumarins a "privileged scaffold" in medicinal chemistry. frontiersin.orgmdpi.com Research has extensively documented the pharmacological potential of this class, which includes anticoagulant, anti-inflammatory, antioxidant, anticancer, antimicrobial, antiviral, and neuroprotective properties. nih.govmdpi.comnih.gov The ability of coumarin derivatives to interact with numerous enzymes and receptors in biological systems underpins their sustained interest in drug discovery and development. nih.gov
Significance and Research Rationale for this compound Investigation
The primary rationale for investigating this compound stems from its identity as a naturally occurring coumarin isolated from a plant with established use in traditional practices. nih.govgoogle.com The genus Murraya is a known rich source of bioactive coumarins and alkaloids. nih.govnih.gov The discovery and characterization of new or less-studied compounds from such sources are fundamental to natural product research.
Initial studies have identified this compound as a component in herbal preparations, prompting further inquiry into its specific contributions to the observed biological effects of the plant extracts. researchgate.netmdpi.com For instance, this compound has been identified as a constituent in studies analyzing the chemical basis for the anti-pruritic (anti-itch) effects of traditional herbal pairs. mdpi.com The scientific significance of studying this compound lies in systematically elucidating its chemical properties and potential biological activities. This research contributes to a deeper understanding of the vast chemical diversity of natural products and provides a basis for evaluating the potential of individual compounds derived from traditional remedies.
Chemical Compound Data
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Compound Name | This compound |
| Synonym | (+)-Mexoticin ontosight.ai |
| CAS Number | 88585-86-8 chemfaces.comchemblink.com |
| Molecular Formula | C₁₆H₂₀O₆ naver.comnih.govresearchgate.net |
| Molecular Weight | 308.33 g/mol chemblink.com |
| Chemical Class | Coumarin ontosight.aichemblink.com |
| Natural Source | Murraya exotica L. (Murraya paniculata) chemfaces.comnih.govsymbiosisonlinepublishing.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCJUTNJQMKKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Isolation, and Distribution of Isomexoticin
Botanical Sources and Phytogeographical Context of Isomexoticin-Producing Organisms
This compound (B1151817) has been identified in several plant species, primarily within the Rutaceae (citrus) and Solanaceae (nightshade) families. Its presence is documented in various geographical regions, reflecting the distribution of its source organisms.
Isolation from Murraya paniculata (M. exotica)
This compound was first isolated from the leaves of Murraya paniculata (L.) Jack, a plant belonging to the Rutaceae family. chemfaces.com This species, also known by its synonym Murraya exotica L., is widely distributed in tropical and subtropical regions of Asia and Oceania. chemfaces.comijipls.co.inbiocrick.com In China, it is found in provinces such as Guangdong, Yunnan, and Hainan. google.comgoogle.com M. paniculata, commonly known as orange jessamine, is a tropical, evergreen shrub or small tree recognized for its aromatic white flowers. biocrick.comgoogle.com
Six coumarins, including the novel compounds this compound, murpanidin, and murpanicin, were identified from M. paniculata leaves collected in Guangdong. chemfaces.com The identification of these compounds was achieved through spectroscopic analysis (UV, IR, NMR, and MS) and chemical methods. chemfaces.com Further research has confirmed the presence of a diverse range of coumarins and other phytochemicals in this plant. ijipls.co.ingoogle.com
Identification in Withania somnifera
This compound has also been identified as a minor compound in the leaves of Withania somnifera (L.) Dunal, a member of the Solanaceae family. researchgate.netresearchgate.net Commonly known as Ashwagandha or Indian ginseng, this small woody shrub is native to the drier tropical and subtropical zones of the Canary Islands, South Africa, the Middle East, Sri Lanka, India, and China. nih.gov
In a study analyzing the chemical composition of an ethanol (B145695) extract of W. somnifera leaves from Alexandria, Egypt, this compound was detected at a concentration of 1.72%. researchgate.netresearchgate.netekb.eg This identification was made using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net W. somnifera is a well-known medicinal plant in traditional Indian medicine systems. nih.gov
Other Documented Natural Occurrences of this compound
Beyond M. paniculata and W. somnifera, this compound has been reported in other plant species, expanding its known natural distribution.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Murraya alata | Rutaceae | Not specified | nih.gov |
| Phellodendron amurense | Rutaceae | Bark | wikipedia.orgchrysalisnaturalmedicine.comhammondarboretum.org.uk |
| Tetradium glabrifolium | Rutaceae | Not specified | researchgate.netwikidata.orgwikipedia.orgflower-db.com |
Murraya alata is another species within the Rutaceae family where this compound has been found. nih.gov Phellodendron amurense, the Amur cork tree, is a source of various alkaloids and coumarins, and its bark is used in traditional Chinese medicine. wikipedia.orgchrysalisnaturalmedicine.comhammondarboretum.org.uk Tetradium glabrifolium, also in the Rutaceae family, has been identified as containing this compound. researchgate.netwikidata.orgwikipedia.orgflower-db.com
Advanced Extraction and Purification Methodologies for this compound
The isolation and purification of this compound from its natural sources involve a series of extraction and chromatographic techniques. The initial step typically involves the extraction of the plant material with a suitable solvent.
For the isolation of this compound from Murraya paniculata, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) have been used. chemfaces.com One method for preparing an extract from M. paniculata leaves involves ethanol extraction. google.com
Following extraction, purification is necessary to isolate this compound from the complex mixture of phytochemicals. While specific, detailed protocols for the large-scale purification of this compound are not extensively documented in the provided search results, general methods for purifying natural products like coumarins are well-established. These often include:
Column Chromatography: A fundamental technique for separating compounds based on their differential adsorption to a stationary phase.
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for the final purification and analysis of compounds. researchgate.net
Recrystallization: A method for purifying solid compounds based on differences in solubility.
Modern extraction techniques that could be applied to improve efficiency and yield include supercritical fluid extraction, enzyme-assisted extraction, and ultrasound-assisted extraction. thepab.org Purification can also be enhanced by advanced methods like isotachophoresis, which separates charged molecules based on their electrophoretic mobility. bionano.com
Table 2: General Extraction and Purification Techniques for Phytochemicals
| Technique | Principle | Application |
| Extraction | ||
| Solvent Extraction | Dissolving target compounds in a suitable solvent. | Initial extraction from plant material. chemfaces.comgoogle.com |
| Supercritical Fluid Extraction | Using a supercritical fluid (e.g., CO2) as the extraction solvent. | Green and efficient extraction. thepab.org |
| Ultrasound-Assisted Extraction | Using ultrasonic waves to enhance extraction efficiency. | Faster extraction times. thepab.org |
| Purification | ||
| Column Chromatography | Separation based on differential adsorption of compounds. | Initial purification of crude extracts. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile and stationary phase. | Final purification and analysis. researchgate.net |
| Isotachophoresis | Separation of charged molecules based on electrophoretic mobility. | High-purity isolation. bionano.com |
Biosynthetic Pathways of Isomexoticin
Elucidation of Precursor Metabolism in Isomexoticin (B1151817) Biogenesis
The biosynthesis of the this compound backbone relies on two fundamental metabolic pathways common to higher plants: the phenylpropanoid pathway for the C6-C3 coumarin (B35378) core and the isoprenoid pathway for the prenyl side chain.
The phenylpropanoid pathway provides the aromatic foundation of this compound. This pathway begins with the aromatic amino acid L-phenylalanine, which is itself a product of the shikimate pathway . frontiersin.orgrutgers.edu The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate, which is the branch-point metabolite for the synthesis of aromatic amino acids. rutgers.eduuzh.ch
Once L-phenylalanine is formed, it enters the general phenylpropanoid pathway. A series of three core enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate for numerous secondary metabolites. frontiersin.org
Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid. researchgate.net
Cinnamate (B1238496) 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.org
4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, yielding p-coumaroyl-CoA. frontiersin.orgdergipark.org.tr
The prenyl moiety of this compound is derived from the isoprenoid biosynthetic pathways . Plants utilize two distinct pathways to produce the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): nih.gov
The mevalonate (MVA) pathway , which operates in the cytosol and converts acetyl-CoA into IPP. nih.gov
The methylerythritol phosphate (B84403) (MEP) pathway , located in the plastids, which produces IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. kyoto-u.ac.jp
These C5 units are condensed to form larger prenyl diphosphates. For this compound, a C10 unit, geranyl diphosphate (GPP), is the required precursor for its side chain. researchgate.net Prenylation of aromatic compounds like coumarins typically utilizes prenyl diphosphates synthesized in the plastids via the MEP pathway. kyoto-u.ac.jp
| Precursor Molecule | Originating Pathway | Role in this compound Biosynthesis |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Primary precursor for the C6-C3 aromatic core. frontiersin.org |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Activated intermediate for coumarin ring formation. frontiersin.org |
| Geranyl Diphosphate (GPP) | Isoprenoid (MVA/MEP) Pathway | Donor of the C10 prenyl group for side chain formation. researchgate.net |
| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid (MVA/MEP) Pathway | Isoprenoid building block for GPP synthesis. nih.gov |
Enzymatic Transformations and Key Intermediates in this compound Biosynthesis
The assembly of this compound from its precursors involves a cascade of specific enzymatic reactions. The pathway can be divided into three main stages: formation of the simple coumarin core, prenylation of the core, and subsequent modification of the prenyl side chain.
Formation of the Umbelliferone (B1683723) Intermediate: The first committed step towards simple coumarin biosynthesis is the ortho-hydroxylation of a cinnamic acid derivative. frontiersin.org For many coumarins, including the likely precursor of this compound, this involves the conversion of p-coumaroyl-CoA to umbelliferone (7-hydroxycoumarin). This transformation is catalyzed by a p-coumaroyl-CoA 2'-hydroxylase (C2'H) , a type of 2-oxoglutarate-dependent dioxygenase (2OGD). frontiersin.orgfrontiersin.org The resulting 2,4-dihydroxy-cinnamoyl-CoA undergoes spontaneous trans-cis isomerization and lactonization to form the stable umbelliferone ring. frontiersin.org Umbelliferone serves as a crucial branch-point intermediate for the synthesis of a vast array of more complex coumarins. frontiersin.orgmdpi.com
Prenylation of Umbelliferone: The key step conferring structural diversity is the attachment of a prenyl group to the umbelliferone core, a reaction catalyzed by prenyltransferases (PTs) . frontiersin.orgkyoto-u.ac.jp In the case of this compound, which features a C10 geranyl group, the enzyme is a geranyltransferase. Research on Murraya exotica has identified a specific enzyme, MePT1 , which catalyzes the C-geranylation of umbelliferone, primarily at the C6 and C8 positions. researchgate.net This reaction uses geranyl diphosphate (GPP) as the prenyl donor, leading to the formation of 6-geranylumbelliferone, the likely direct precursor to this compound. researchgate.net
Side Chain Modification: The final steps involve the enzymatic modification of the geranyl side chain of 6-geranylumbelliferone to create the specific structure of this compound (C16H20O6). While the exact sequence and enzymes are not fully elucidated, these transformations typically involve cytochrome P450 monooxygenases (CYPs) and other enzymes that catalyze hydroxylations, epoxidations, or other rearrangements on the prenyl group to increase complexity and biological activity.
| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | L-phenylalanine → Cinnamic acid. researchgate.net |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid. frontiersin.org |
| 4-Coumarate-CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA. frontiersin.org |
| 2-Oxoglutarate-dependent dioxygenase | C2'H (p-coumaroyl-CoA 2'-hydroxylase) | p-Coumaroyl-CoA → 2,4-dihydroxy-cinnamoyl-CoA (leads to Umbelliferone). frontiersin.org |
| Prenyltransferase | MePT1 | Umbelliferone + Geranyl Diphosphate → 6-Geranylumbelliferone. researchgate.net |
| Cytochrome P450 Monooxygenase | CYPs (Putative) | Modification (e.g., hydroxylation, epoxidation) of the geranyl side chain. frontiersin.orgfrontiersin.org |
| Key Intermediate | Description |
|---|---|
| Cinnamic acid | Product of L-phenylalanine deamination. frontiersin.org |
| p-Coumaric acid | Hydroxylated derivative of cinnamic acid. frontiersin.org |
| Umbelliferone | Core simple coumarin; key branch-point for complex coumarin synthesis. frontiersin.org |
| 6-Geranylumbelliferone | Putative direct precursor to this compound following prenylation. researchgate.net |
Genetic and Molecular Regulation of this compound Biosynthetic Enzymes
The biosynthesis of this compound, like other plant secondary metabolites, is tightly regulated at the genetic level. The expression of biosynthetic genes, from the initial phenylpropanoid pathway to the final coumarin-specific tailoring steps, is controlled by a complex network of transcription factors (TFs) . frontiersin.orgmdpi.com These regulatory proteins bind to specific cis-acting elements in the promoter regions of target genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. mdpi.com
Several major families of transcription factors are known to regulate the phenylpropanoid pathway and its branches:
MYB TFs: This is one of the largest and most important families of plant TFs. R2R3-MYB proteins are well-known master regulators of the phenylpropanoid pathway, controlling genes like PAL, C4H, and 4CL, as well as genes in the flavonoid and lignin (B12514952) branches. frontiersin.orgnih.gov Specific MYB factors can act as either activators or repressors. nih.gov
bHLH (basic Helix-Loop-Helix) TFs: These factors often work in concert with MYB proteins, forming a regulatory complex (MBW complex, involving MYB, bHLH, and WD40-repeat proteins) to control later steps in the flavonoid and anthocyanin pathways, and similar complexes are implicated in regulating other phenylpropanoid branches. frontiersin.org
WRKY, NAC, and bZIP TFs: Members of these families have also been identified as key regulators of phenylpropanoid biosynthesis, often in response to biotic and abiotic stress. mdpi.comfrontiersin.org For example, the accumulation of coumarins as phytoalexins is often triggered by pathogen attack or UV radiation, and this response is mediated by the induction of these TFs. frontiersin.orgfrontiersin.org
In Murraya species, the production of this compound is likely controlled by a specific set of these TFs that are activated under particular conditions, leading to the coordinated expression of the required biosynthetic enzymes like C2'H and MePT1. Studies have shown that elicitor treatment or UV light can induce the expression of coumarin-specific prenyltransferases, highlighting the responsive nature of this regulatory system. nih.govnih.gov
| Regulatory Factor Family | General Role in Phenylpropanoid/Coumarin Biosynthesis |
|---|---|
| MYB | Master regulators of the phenylpropanoid pathway; control expression of early biosynthetic genes (PAL, C4H, 4CL) and branch-specific enzymes. nih.gov |
| bHLH | Often form regulatory complexes with MYB TFs to modulate downstream pathway branches. frontiersin.org |
| WRKY | Typically involved in stress-induced regulation of defense-related secondary metabolite pathways, including coumarins. mdpi.com |
| NAC | Regulate various developmental and stress responses, including lignin biosynthesis and other phenylpropanoid branches. frontiersin.orgnih.gov |
| Environmental Elicitors (e.g., UV light, pathogens) | Induce the expression of transcription factors and biosynthetic genes, leading to the accumulation of coumarins as defense compounds. frontiersin.orgmdpi.com |
Comparative Biosynthetic Analyses with Related Coumarins and Flavonoids
The biosynthetic pathway of this compound is best understood when compared with the pathways of related flavonoids and other coumarins, as they all share a common origin in the phenylpropanoid pathway. researchgate.netnih.gov
This compound vs. Flavonoids: The primary point of divergence between coumarin and flavonoid biosynthesis occurs at the level of the central intermediate, p-coumaroyl-CoA. frontiersin.orgmdpi.com
Flavonoid Pathway: The first committed step is catalyzed by Chalcone Synthase (CHS) . This enzyme catalyzes a polyketide-style condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the C6-C3-C6 backbone of all flavonoids. researchgate.net
Coumarin Pathway: The committed step is the ortho-hydroxylation of a cinnamate derivative (e.g., p-coumaroyl-CoA) by an enzyme like C2'H , which leads to the formation of the C6-C3 benzopyrone structure of a simple coumarin like umbelliferone. frontiersin.orgfrontiersin.org
This fundamental difference in the first committed enzyme dictates whether the metabolic flux from the phenylpropanoid pathway is channeled towards the vast family of flavonoids or the diverse class of coumarins.
This compound vs. Other Coumarins: The structural diversity within the coumarin class itself arises from the differential modification of a few key simple coumarin precursors, primarily umbelliferone. frontiersin.org
Simple Coumarins: These, such as umbelliferone, scopoletin, and esculetin, are formed through hydroxylation and methoxylation of the basic benzopyrone ring. frontiersin.org They lack the complex side chains seen in this compound.
Furanocoumarins: These are formed by the prenylation of umbelliferone at the C6 or C8 position, followed by cyclization and cleavage of the prenyl group by specific cytochrome P450s (e.g., psoralen (B192213) synthase) to form a furan (B31954) ring. frontiersin.orgmdpi.comnih.gov This leads to linear furanocoumarins (like psoralen, from C6 prenylation) or angular furanocoumarins (like angelicin, from C8 prenylation). nih.gov
Prenylated Coumarins (like this compound): this compound belongs to a group where the prenyl (or geranyl) side chain is not cyclized into a furan ring but is instead retained and further modified (e.g., through hydroxylation, epoxidation). researchgate.net The initial prenylation step is similar to that of furanocoumarins, but the downstream enzymatic machinery is different, leading to a distinct final structure.
| Compound Class | Shared Precursor | Key Divergent Enzyme | Defining Structural Feature |
|---|---|---|---|
| This compound (Prenylated Coumarin) | p-Coumaroyl-CoA | C2'H (ortho-hydroxylase) followed by Prenyltransferase (MePT1) | Coumarin core with a modified C10 geranyl side chain. researchgate.net |
| Flavonoids | p-Coumaroyl-CoA | Chalcone Synthase (CHS) | C6-C3-C6 flavonoid backbone. researchgate.net |
| Furanocoumarins | Umbelliferone | Prenyltransferase followed by Cytochrome P450 (e.g., Psoralen Synthase) | Coumarin core fused with a furan ring. nih.gov |
| Simple Coumarins | p-Coumaroyl-CoA | C2'H (or other ortho-hydroxylases) | Basic benzopyrone ring with simple substitutions (e.g., -OH, -OCH3). frontiersin.org |
Advanced Spectroscopic and Chromatographic Methodologies for Isomexoticin Characterization
Application of High-Resolution Mass Spectrometry for Isomexoticin (B1151817) Structural Insights
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. uni-rostock.de Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the calculation of a unique elemental formula. This capability is due to the fact that the exact mass of each isotope is not an integer value (the "mass defect"). uni-rostock.de
For this compound, HRMS is instrumental in confirming its molecular formula, C₁₆H₂₀O₆. nih.gov By providing a highly accurate mass measurement, researchers can distinguish this compound from other potential isomers or compounds that have the same nominal mass. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap-based mass spectrometry are commonly used to achieve this level of resolution. uni-rostock.de The confirmation of the exact mass provides strong evidence for the proposed structure during the identification process of this natural compound.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₀O₆ | nih.gov |
| Nominal Mass | 308 amu | nih.gov |
| Monoisotopic Mass | 308.12599 g/mol | nih.gov |
Nuclear Magnetic Resonance Spectroscopy Techniques for this compound Stereochemical Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure of organic molecules, including their stereochemistry. oup.com The structure of this compound, identified as 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one, contains a chiral center at the C-2' position of the side chain, making stereochemical assignment crucial. nih.govontosight.ai
The determination of the relative configuration is achieved primarily through the analysis of ¹H NMR spectra. nih.gov Key parameters include:
Chemical Shifts: The protons adjacent to the chiral center (H-2') and the methylene (B1212753) protons at C-1' are diastereotopic, meaning they are in chemically non-equivalent environments and will exhibit distinct chemical shifts. masterorganicchemistry.com
Coupling Constants (J-values): The vicinal coupling constant (³JHH) between the protons on adjacent carbons (e.g., H-1' and H-2') is highly dependent on the dihedral angle between them, as described by the Karplus equation. libretexts.org By measuring this coupling constant, chemists can deduce the spatial relationship between these protons and thus the stereochemistry at the chiral center.
A comprehensive analysis of 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity and stereochemistry of the molecule. nih.gov
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constant (Hz) | Structural Insight |
|---|---|---|---|---|
| H-2' | ~3.5-4.0 | Doublet of doublets (dd) | ³J(H2'-H1'a), ³J(H2'-H1'b) | Confirms connectivity to C-1' and its dihedral angle helps define stereochemistry. |
| H-1'a / H-1'b | ~2.8-3.2 | Multiplets | ²J(H1'a-H1'b), ³J(H1'-H2') | Diastereotopic nature confirms proximity to a chiral center. |
| -C(CH₃)₂ | ~1.2-1.4 | Singlets | N/A | Two distinct singlets for the non-equivalent methyl groups. |
Chromatographic Strategies for this compound Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is suitable for the analysis of volatile and semi-volatile compounds. chemijournal.com For a compound like this compound, derivatization may sometimes be employed to increase its volatility for GC analysis. The technique has been successfully used to identify this compound in plant extracts. A study analyzing the ethanolic extract of Withania somnifera leaves identified this compound as one of the phytochemical constituents. ekb.egresearchgate.net
| Source Material | Compound Identified | Relative Abundance (%) | Reference |
|---|---|---|---|
| Withania somnifera Leaf Extract | This compound | 1.72 | ekb.egresearchgate.net |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of natural products due to its high resolution and applicability to a wide range of polarities and molecular weights. nih.gov It is routinely used for both the isolation and purity assessment of coumarins, including this compound. nih.govmdpi.com Commercial standards of this compound are certified using HPLC to determine their purity. For instance, a certificate of analysis for an this compound standard confirms its purity as determined by this method. molnova.cn
| Product | Analytical Method | Purity Specification | Reference |
|---|---|---|---|
| This compound Standard | HPLC | 98% | molnova.cn |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Hyphenated Techniques in this compound Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are indispensable in modern natural product chemistry. chemijournal.comnih.gov They provide both separation and structural identification in a single run, saving time and improving accuracy.
For this compound research, the most relevant hyphenated techniques include:
GC-MS: As discussed, this has been used to identify this compound in complex plant extracts. ekb.egresearchgate.net
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for analyzing natural product extracts. HPLC coupled with mass spectrometry (including tandem MS/MS) allows for the sensitive detection and structural confirmation of compounds like this compound within complex matrices. mdpi.comresearchgate.net
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique allows for the direct acquisition of NMR data on separated peaks from an HPLC system, providing definitive structural and stereochemical information on components of a mixture without the need for off-line isolation. researchgate.net
The use of these combined techniques is frequently mentioned in the comprehensive analysis of plants from the Murraya genus, from which this compound is isolated. nih.gov
Synthetic Strategies for Isomexoticin and Its Analogues
Total Synthesis Approaches to the Isomexoticin (B1151817) Core Structure
Detailed, multi-step total syntheses of this compound from simple starting materials are not extensively documented in readily available scientific literature. However, general synthetic strategies for the coumarin (B35378) backbone, which constitutes the core of this compound, are well-established. These methods typically involve condensation reactions to form the characteristic lactone ring of the coumarin system.
One common approach to constructing the coumarin ring is the Pechmann condensation , which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. For a hypothetical total synthesis of the this compound core, a suitably substituted phenol and a custom-synthesized β-keto ester bearing the precursors to the side chain would be required.
Another relevant method is the Perkin reaction , which can produce cinnamic acid derivatives that can subsequently be cyclized to form coumarins. The Knoevenagel condensation of an o-hydroxybenzaldehyde with a malonic acid derivative is also a viable route to the coumarin core.
While a specific total synthesis for this compound is not detailed in the available literature, a Chinese patent titled "Preparation method of this compound" (CN103232423A) suggests that a method for its preparation has been developed, though the specifics of the synthesis are not publicly detailed in the search results. google.com
Semisynthetic Modifications of Natural Precursors to Yield this compound
Semisynthesis, which involves the chemical modification of naturally occurring compounds, presents a more direct route to this compound, given its presence in plants of the Murraya genus. nih.govresearchgate.net The isolation of structurally related coumarins from these plants provides a pool of precursors for semisynthetic modification.
For instance, the synthesis of the related compound Murpanicin involves the extraction of coumarin derivatives from Murraya paniculata, followed by chemical transformations such as demethylation, hydroxylation, and glucuronidation. A similar strategy could be envisioned for this compound, starting from a more abundant natural coumarin precursor isolated from the same plant sources. This could involve steps such as:
Isolation: Extraction of a suitable coumarin precursor from the leaves or roots of Murraya paniculata or Murraya exotica. nih.govresearchgate.net
Functional Group Interconversion: Chemical modification of the precursor's side chain to introduce the specific functionalities present in this compound. This might include selective oxidation, reduction, or etherification reactions.
Synthetic Routes to this compound Derivatives and Congeners
The synthesis of derivatives and congeners of this compound is valuable for structure-activity relationship (SAR) studies. These synthetic efforts often start from the natural product itself or from closely related compounds. The Murraya species are a rich source of various coumarins that are structurally analogous to this compound. nih.govscribd.comchemfaces.commdpi.com
General synthetic transformations that can be applied to the this compound scaffold to generate derivatives include:
Esterification or Etherification: Modification of the hydroxyl groups in the side chain.
Oxidation or Reduction: Altering the oxidation state of the side chain functionalities.
Substitution on the Aromatic Ring: Introducing new substituents on the benzene (B151609) ring of the coumarin core, though this may require more complex synthetic routes starting from a substituted phenol.
The table below lists some of the coumarins isolated from Murraya species, which can be considered as natural analogues of this compound and potential starting points for the synthesis of new derivatives.
| Compound Name | Molecular Formula | Natural Source |
| This compound | C16H20O6 | Murraya paniculata, Murraya exotica |
| Murpanicin | C17H20O5 | Murraya paniculata |
| Murpanidin | - | Murraya paniculata |
| Murragatin | - | Murraya paniculata |
| Murralongin | - | Murraya paniculata |
| Mexoticin | - | Murraya exotica |
Stereoselective Synthesis Methodologies for this compound Isomers
This compound possesses chiral centers in its side chain, meaning it can exist as different stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry. While specific studies on the stereoselective synthesis of this compound isomers are not found in the reviewed literature, general principles of asymmetric synthesis can be applied.
Approaches to achieve stereoselectivity in the synthesis of compounds like this compound could include:
Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains one or more of the required stereocenters.
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For example, asymmetric dihydroxylation or epoxidation of an olefinic precursor to the side chain could establish the desired stereochemistry.
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
Given the lack of specific published methods for the stereoselective synthesis of this compound, the development of such routes remains an area for future research, which would be crucial for the detailed investigation of the biological properties of its individual stereoisomers.
Pre Clinical Biological Activities and Molecular Mechanisms of Isomexoticin
In Vitro Efficacy Studies of Isomexoticin (B1151817)
Collagenase Inhibitory Activity of this compound
This compound has been identified as a potential inhibitor of collagenase, an enzyme that breaks down collagen and is implicated in the aging process of the skin. researchgate.netresearchgate.net The degradation of collagen by matrix metalloproteinase-1 (MMP-1), also known as collagenase, can lead to skin changes such as wrinkles and reduced tensile strength. researchgate.net Therefore, inhibiting collagenase activity is a key strategy for anti-aging treatments. sci-hub.se
Research involving molecular docking has explored the potential of various compounds, including this compound, to inhibit the collagenase enzyme. researchgate.net While specific inhibitory percentages for this compound are not detailed in the provided information, the inclusion of this compound in studies screening for collagenase inhibitors suggests its relevance in this area of research. researchgate.net The general principle is that by inhibiting collagenase, the depletion of collagen in the human body can be suppressed. researchgate.net
For context, other natural extracts and compounds have demonstrated significant collagenase inhibitory activity. For example, an extract of Etlingera elatior showed more pronounced inhibition of collagenase activity compared to the positive control, epigallocatechin-3-gallate (EGCG). aaspjournal.org Similarly, an extract from Sambucus nigra L. loaded into ethosomes exhibited high collagenase inhibition activity (99.67 ± 0.09%). nih.gov Calceorioside B, isolated from Plantago major subsp. major L., also showed notable collagenase inhibition (28.34%). scienceopen.com These examples highlight the potential for natural compounds to act as effective collagenase inhibitors.
Table 1: Collagenase Inhibitory Activity of Various Natural Compounds
| Compound/Extract | Source | % Inhibition or IC50 | Reference |
| This compound | Murraya paniculata | Not specified | researchgate.net |
| Etlingera elatior extract | Etlingera elatior | IC50: 0.22 ± 0.03 mg/mL | aaspjournal.org |
| Sambucus nigra L. extract-loaded ethosomes | Sambucus nigra L. | 99.67 ± 0.09% | nih.gov |
| Calceorioside B | Plantago major subsp. major L. | 28.34% | scienceopen.com |
| Epigallocatechin-3-gallate (EGCG) | - | IC50: 0.46 ± 0.02 mg/mL | aaspjournal.org |
Monoamine Oxidase-B (MAO-B) Inhibitory Potential of this compound
This compound has been investigated for its potential to inhibit monoamine oxidase-B (MAO-B), an enzyme that plays a crucial role in the breakdown of dopamine (B1211576) in the brain. researchgate.netparkinson.org Inhibition of MAO-B increases the availability of dopamine and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. parkinson.orgparkinsons.org.uk MAO-B inhibitors can provide modest improvements in motor symptoms associated with Parkinson's disease and may be used alone in early stages or in combination with other medications. parkinson.orgparkinsons.org.uk
In silico studies, such as molecular docking, have been employed to predict the MAO-B inhibitory potential of coumarins, including this compound, from plant species like Murraya exotica. researchgate.netmdpi.com These computational methods help in identifying promising candidates for further experimental validation. scielo.br One such study indicated that this compound had a docking score of -97.931, suggesting a potential for MAO-B inhibition. researchgate.net For comparison, other coumarins from the same study, such as excavacoumarin E, showed even higher docking scores. researchgate.net
The development of new MAO-B inhibitors is an active area of research due to the limited number of available compounds and the need for more effective treatments for neurodegenerative diseases. mdpi.com Selective MAO-B inhibitors are particularly sought after as they are associated with fewer side effects compared to non-selective MAO inhibitors. wikipedia.org
Table 2: Predicted MAO-B Inhibitory Potential of Selected Coumarins
| Compound | Source | Molecular Docking Score | Reference |
| This compound | Murraya exotica L. | -97.931 | researchgate.net |
| 5-Demethoxy-10′-ethoxyexotimarin F | Murraya exotica L. | Not specified, but showed high potential | researchgate.netmdpi.com |
| Excavacoumarin E | Murraya exotica L. | -108.804 | researchgate.net |
Antioxidant Modulatory Effects of this compound
This compound, a coumarin (B35378) found in plants such as Murraya paniculata, is recognized for its antioxidant properties. nih.govekb.eg Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in various diseases and the aging process. frontiersin.org The antioxidant activity of natural compounds is often evaluated through assays that measure their ability to scavenge free radicals. researchgate.net
The general antioxidant potential of flavonoids and coumarins, the class of compounds to which this compound belongs, is well-documented. nih.govresearchgate.net These compounds are considered key bioactive components responsible for the pharmacological activities of many medicinal plants. nih.govresearchgate.net
Table 3: Presence of this compound in Plants with Known Antioxidant Activity
| Plant Species | Part of Plant | Reported Antioxidant Activity of Extract | Reference |
| Murraya paniculata | Leaves, Roots | Yes | nih.gov |
| Withania somnifera | Leaves | Yes | ekb.egresearchgate.net |
This compound's Role in Cellular Pathway Modulation (e.g., STAT3/NF-κB/COX-2, EGFR signaling, EP/cAMP/PKA, miR-29a/Wnt/β-catenin) (indirectly through plant extracts)
Although direct studies on the specific effects of isolated this compound on various cellular pathways are limited, its presence in plant extracts with known modulatory activities provides indirect evidence of its potential role. This compound is a component of Murraya paniculata and Murraya exotica, which are used in traditional medicine and have been shown to possess anti-inflammatory and anti-tumor properties. nih.govresearchgate.netresearchgate.net
The pharmacological effects of extracts from these plants have been linked to the modulation of several key signaling pathways, including:
STAT3/NF-κB/COX-2: This pathway is crucial in inflammation and cancer. nih.govijbs.commdpi.com Flavonoids and coumarins from Murraya species are believed to interrupt the STAT3/NF-κB/COX-2 signaling pathway. nih.govresearchgate.netresearchgate.net For instance, a flavonoid glycoside isolated from a component of Murraya paniculata was shown to regulate this pathway. researchgate.net
EGFR signaling: The epidermal growth factor receptor (EGFR) pathway is involved in cell growth and proliferation and is often dysregulated in cancer. nih.gov Extracts containing this compound have been associated with the interruption of EGFR signaling. nih.govresearchgate.netresearchgate.net
EP/cAMP/PKA and miR-29a/Wnt/β-catenin: These pathways are also implicated in various cellular processes, and their inhibition by extracts from Murraya species has been reported. nih.govresearchgate.net
While these effects are attributed to the complex mixture of compounds in the plant extracts, the presence of this compound suggests it may contribute to these activities. Further research is needed to elucidate the specific role of this compound in modulating these cellular pathways.
Table 4: Cellular Pathways Modulated by Plant Extracts Containing this compound
| Plant Source | Modulated Pathway | Associated Biological Activity | Reference |
| Murraya paniculata / Murraya exotica | STAT3/NF-κB/COX-2 | Anti-inflammatory, Anti-tumor | nih.govresearchgate.netresearchgate.net |
| Murraya paniculata / Murraya exotica | EGFR signaling | Anti-tumor | nih.govresearchgate.netresearchgate.net |
| Murraya paniculata / Murraya exotica | EP/cAMP/PKA | Various | nih.govresearchgate.net |
| Murraya paniculata / Murraya exotica | miR-29a/Wnt/β-catenin | Various | nih.govresearchgate.net |
In Vivo Pre-clinical Assessments of this compound
Efficacy in Relevant Animal Models (e.g., anti-pruritus, anti-aging)
Direct in vivo studies focusing specifically on the anti-pruritic and anti-aging effects of isolated this compound in animal models are not extensively detailed in the available search results. However, the known biological activities of this compound and related compounds provide a basis for its potential efficacy in these areas.
Anti-pruritus: The sensation of itch, or pruritus, involves complex signaling pathways in the skin and nervous system. nih.gov Anti-inflammatory and nerve-calming properties are often key to alleviating itch. mdpi.comfrontiersin.org Given that plant extracts containing this compound have demonstrated anti-inflammatory effects, it is plausible that this compound could contribute to anti-pruritic activity. nih.gov For example, Huanglian Jiedu Decoction, a traditional Chinese medicine formula, has been shown to exert anti-pruritic effects by downregulating the expression of itch-related indices in the dorsal root ganglion. frontiersin.org While not directly linked to this compound, this illustrates a potential mechanism for natural compounds in itch relief.
Anti-aging: The anti-aging effects of natural compounds are often attributed to their antioxidant and collagenase-inhibiting properties. mdpi.comnih.govnih.gov As discussed in previous sections, this compound possesses antioxidant potential and is being investigated for its collagenase inhibitory activity. researchgate.netnih.gov In vivo studies on other natural extracts have demonstrated anti-aging effects on the skin, such as wrinkle reduction and improved skin moisture. aaspjournal.orgmdpi.com For instance, a lotion containing an extract from Etlingera elatior showed significant anti-wrinkle effects in human volunteers. aaspjournal.org These findings support the rationale for investigating this compound in animal models of skin aging.
Further in vivo research is necessary to directly assess the efficacy of this compound in animal models for both anti-pruritus and anti-aging applications.
Pharmacodynamic Profile of this compound in Pre-clinical Systems
The pharmacodynamics of this compound, which describe the compound's effects on the body, have been investigated in several pre-clinical models, primarily focusing on its anti-tumor properties. Pharmacodynamic experiments on coumarin extracts from the roots of M. exotica, a known source of this compound, have demonstrated notable biological effects against cancer cell lines. researchgate.net
Specifically, these studies revealed that the extracts could substantially inhibit the migration of HT-29 human colon carcinoma cells. researchgate.net This anti-migratory effect is a key indicator of potential anti-metastatic activity. The same experiments also noted that the coumarin extracts exhibited low cytotoxicity against these tumor cells, suggesting a mechanism that may interfere with cell motility more than inducing cell death directly. researchgate.net
Table 1: Pre-clinical Pharmacodynamic Findings for this compound-Containing Extracts
| System/Model | Observed Effect | Finding |
|---|---|---|
| HT-29 Tumor Cells | Anti-tumor Activity | Substantial inhibition of tumor cell migration |
| HT-29 Tumor Cells | Cytotoxicity | Exhibited low cytotoxicity |
While distinct from pharmacodynamics, pharmacokinetic studies provide context for a compound's behavior in a biological system. In pre-clinical studies involving rats, this compound was found to have an oral bioavailability of 12% and a plasma half-life of 2.8 hours. Its metabolism primarily occurs through hydroxylation, glucuronidation, sulfation, and O-dealkylation.
Mechanistic Investigations of this compound at the Molecular and Cellular Level
Research into the molecular and cellular mechanisms of this compound aims to uncover how it exerts its biological effects. These investigations focus on identifying its direct protein targets, understanding the specifics of its binding interactions, and elucidating its influence on the complex networks of cellular signaling and gene regulation. nih.govbiosynth.com
Network pharmacology analyses have been employed to predict the biological targets of this compound. These computational studies suggest that this compound and related coumarins are associated with a significant number of potential protein targets within the human body. researchgate.net
One study identified as many as 92 putative targets for coumarins found in Fructus Cnidii, a group that includes this compound. researchgate.net These targets can be broadly categorized into two main groups based on their physiological roles:
Inflammation-Related Proteins: Key targets in this category include Phosphodiesterase 4D (PDE4D), Toll-like receptor 9 (TLR9), and Nuclear Factor kappa-B (NF-κB).
Central Nervous System (CNS)-Related Proteins: Prominent targets related to neurological function include Acetylcholinesterase (AChE) and Opiate receptor kappa-1 (OPRK1).
Furthermore, molecular docking studies have predicted that coumarins from Murraya exotica may act as inhibitors of Monoamine Oxidase B (MAO-B), an important target in the research of neurodegenerative disorders. frontiersin.org
Table 2: Putative Biological Targets of this compound
| Target Classification | Specific Protein Target |
|---|---|
| Inflammation-Related | PDE4D |
| TLR9 | |
| NF-κB | |
| CNS-Related | AChE |
| OPRK1 | |
| Neurodegenerative Disease-Related | MAO-B |
To understand how this compound interacts with its identified targets, researchers utilize protein-ligand interaction studies, predominantly through computational methods like molecular docking. frontiersin.orgnih.govnih.govredalyc.org These in silico techniques simulate the binding between a ligand, such as this compound, and a protein target to predict the binding affinity and the specific mode of interaction. jabonline.inmdpi.com
Molecular docking studies have been crucial in exploring the inhibitory potential of coumarins from Murraya species against the MAO-B enzyme. frontiersin.org In these analyses, a "docking score" is calculated, where a more negative value typically indicates a more stable and favorable binding interaction between the compound and the protein. frontiersin.org Studies screening numerous coumarins have shown that many exhibit promising docking scores, suggesting they can effectively fit into the binding site of MAO-B. frontiersin.org This research provides a structural basis for the potential inhibitory activity of this class of compounds, including this compound. frontiersin.orgfrontiersin.org
The biological activity of this compound is mediated through its ability to modulate intracellular signaling pathways and alter the expression of specific genes. nih.govresearchgate.net Comprehensive reviews of the pharmacological effects of compounds found in Murrayae Folium et Cacumen (which includes this compound) have identified several key molecular pathways and genes that are affected. nih.govresearchgate.net
These effects include the interruption and inhibition of multiple signaling cascades central to inflammation, cell proliferation, and survival. nih.govresearchgate.net Concurrently, this compound can influence the transcription of genes that regulate critical cellular processes like cell adhesion and apoptosis. nih.govresearchgate.net
Table 3: this compound's Impact on Signaling Pathways
| Signaling Pathway | Observed Effect |
|---|---|
| STAT3/NF-κB/COX-2 | Interruption |
| EGFR Signaling Pathway | Interruption |
| NF-κB Signal | Inhibition |
| ERK Signal | Inhibition |
| EP/cAMP/PKA Signaling Pathway | Inhibition |
| miR-29a/Wnt/β-catenin Signaling | Inhibition |
Table 4: this compound's Impact on Gene Expression
| Gene | Observed Effect |
|---|---|
| EpCAM | Downregulation |
| Foxo3a | Upregulation |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isomexoticin Derivatives
Systematic Modification of the Isomexoticin (B1151817) Scaffold
This compound is a coumarin (B35378), a class of compounds characterized by a benzopyrone structure. It has been isolated from plants of the Murraya genus. nih.govresearchgate.net Research on related coumarins from Murraya species provides insight into how the basic scaffold can be modified. The core of these modifications often involves the prenyl, ethoxy, and geranyloxy side chains attached to the coumarin backbone.
For instance, the modification of side chains on the coumarin skeleton is a common strategy to create analogues. In related compounds, the geranyloxy group of this compound is replaced by other substituents, such as a dihydroxy group in Murpanidin or an ethoxy group at the 8-position in other analogues, which alters the compound's lipophilicity and metabolic stability.
Correlation Between Structural Motifs and Biological Potency of this compound Analogues
While specific SAR data for a wide range of this compound analogues is not extensively documented in public literature, studies on closely related coumarins from Murraya species offer valuable correlations. The biological activities of these compounds, including anti-inflammatory and cytotoxic effects, are heavily influenced by the nature of their substituents. nih.govresearchgate.net
Key structural motifs and their general influence on activity include:
The Coumarin Core: This planar aromatic system is essential for intercalating with biological targets.
The 8-Position Side Chain: The nature of the substituent at this position is critical. For example, the geranyloxy group in this compound contributes to its lipophilicity. Replacing this with more polar groups, as seen in glycosidic modifications of related compounds like Murragleinin, can increase water solubility at the expense of membrane permeability.
Hydroxylation and Ethoxylation: The presence and position of hydroxyl (-OH) and ethoxy (-OCH2CH3) groups on the side chain can significantly impact metabolic pathways, such as hydroxylation and glucuronidation, thereby affecting the compound's half-life. For example, an ethoxy group on a related compound was found to slow hepatic clearance, increasing its half-life compared to analogues like this compound.
Table 1: Structure-Activity Observations in this compound and Related Coumarins
| Compound/Analogue | Key Structural Feature | Observed Effect |
|---|---|---|
| This compound | Geranyloxy side chain | Contributes to lipophilicity |
| Murpanidin Analogue | Dihydroxy side chain | Increased polarity compared to geranyloxy group |
| Murragleinin Analogue | Glycosidic modifications | Improved water solubility, reduced membrane permeability |
| 8-Ethoxy Analogue | Ethoxy group at 8-position | Slows hepatic clearance, increases half-life |
Rational Design Principles for Enhanced this compound Activity
Rational drug design aims to create new molecules with specific biological activities based on an understanding of their 3D structure and interaction with a biological target. For coumarin derivatives like this compound, design principles focus on optimizing properties like target affinity, selectivity, and pharmacokinetic profiles.
Principles for designing enhanced this compound analogues would likely include:
Modulating Lipophilicity: Adjusting the lipophilicity (fat-solubility) by modifying the side chains to improve cell membrane permeability and target engagement. The geranyloxy group of this compound could be shortened, lengthened, or functionalized to fine-tune this property.
Introducing Hydrogen Bonding Moieties: Adding or modifying hydroxyl or ether groups to create new hydrogen bonds with the target protein, potentially increasing binding affinity.
Blocking Metabolic Sites: Strategically placing groups like fluorine or altering alkyl chains to block metabolic enzymes from inactivating the compound, thereby prolonging its duration of action. The observed effect of an ethoxy group on slowing clearance is an example of this principle in action.
Conformational Restriction: Introducing cyclic features or rigid linkers to lock the side chain in a specific conformation that is optimal for binding to the target.
Influence of Stereochemistry on this compound's Biological Profile
Stereochemistry, the 3D arrangement of atoms in a molecule, is critical for biological activity, as molecular targets like enzymes and receptors are chiral. For coumarins with chiral centers in their side chains, different stereoisomers can exhibit vastly different potencies and effects.
In a study of a related dimeric coumarin from Murraya exotica, the absolute configuration of a chiral center was determined using techniques like Electronic Circular Dichroism (ECD). mdpi.com The specific spatial arrangement was found to be crucial for its inhibitory activity against monoamine oxidase B (MAO-B), an enzyme relevant to neurodegenerative diseases. mdpi.com Although detailed stereochemical studies specifically on this compound are not widely published, it is a well-established principle that for any biological activity, one stereoisomer is often significantly more active than others. The biosynthesis of these natural products typically yields a single, specific stereoisomer. mdpi.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Murpanidin |
| Murragleinin |
| Mexoticin |
| 10'-ethoxyexotimarin F |
| Acetylthiocholine |
| Butyrylthiocholine |
| Tacrine |
| Quercetin |
Computational and Theoretical Investigations of Isomexoticin
Molecular Docking Simulations for Isomexoticin-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. researchgate.netnih.govdromicslabs.com This method is instrumental in identifying potential drug candidates by estimating the binding affinity and analyzing the interactions between the ligand and the active site of the receptor. dromicslabs.comijpras.com
In a computational screening of coumarins from the Rutaceae family for their potential to inhibit monoamine oxidase B (MAO-B), This compound (B1151817) was identified as a promising candidate. nih.gov MAO-B is a significant therapeutic target for neurodegenerative conditions like Parkinson's and Alzheimer's disease because of its role in the degradation of key neurotransmitters. bas.bgchemrxiv.orgscielo.br The docking study calculated the binding energy of this compound to the MAO-B receptor, providing a quantitative estimate of its binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction. nih.govfrontiersin.org
The simulation revealed a strong binding affinity for this compound with a notable docking score. The binding interactions within the MAO-B active site are critical for inhibition. Key amino acid residues known to be important in the MAO-B binding pocket include Ile199 and Gln206, which often form hydrophobic and hydrogen bond interactions that stabilize the ligand-protein complex. nih.gov It is predicted that this compound engages with these or similar residues within the active site to achieve its inhibitory potential.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| This compound | Monoamine Oxidase B (MAO-B) | -97.931 | nih.gov |
Quantum Chemical Calculations of this compound Reactivity and Electronic Structure
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules from first principles. pnnl.govepfl.ch Methods like Density Functional Theory (DFT) are used to determine a molecule's electronic structure, which governs its chemical behavior. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). ossila.comchalcogen.ro
The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. chalcogen.ro The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ossila.comijarset.com
The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. uni-muenchen.deresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. uni-muenchen.de While specific quantum chemical calculations for this compound are not extensively documented in the reviewed literature, such studies would provide a detailed understanding of its reactivity profile, highlighting the most likely sites for metabolic transformation or interaction with biological targets.
| Quantum Chemical Descriptor | Significance in Chemical Reactivity |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's electron-donating capability. Higher energy facilitates electron donation. ossila.com |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's electron-accepting capability. Lower energy facilitates electron acceptance. |
| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich sites for electrophilic attack and electron-poor sites for nucleophilic attack. uni-muenchen.deresearchgate.net |
Molecular Dynamics Simulations to Explore this compound Conformations and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. unair.ac.iddiracprogram.org By solving Newton's equations of motion, MD simulations provide a dynamic view of a biomolecular system, revealing the flexibility of the molecule and the stability of its interactions with a target. frontiersin.orggauss-centre.eu This technique is essential for validating the results of molecular docking and exploring the conformational landscape of a ligand-protein complex. unair.ac.idnih.gov
An MD simulation of an this compound-target complex, such as with MAO-B, would begin with the lowest energy pose obtained from docking. The simulation would track the atomic coordinates over a set period (e.g., nanoseconds), providing insights into the stability of the complex. nih.gov Key metrics for analysis include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable, low-fluctuation RMSD value for the ligand suggests it remains securely bound in the active site. galaxyproject.org
Conformational analysis through MD simulations can also reveal alternative binding poses or the existence of different conformational substates, providing a more complete picture of the binding dynamics than static docking alone. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.netnveo.org By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new or untested compounds, guiding the synthesis of more potent analogues. nih.gov
Numerous QSAR studies have been conducted on coumarin (B35378) derivatives, which are structural analogues of this compound, to model a wide range of biological activities. researchgate.netresearchgate.net These studies have identified key molecular descriptors—numerical values that characterize the physicochemical, electronic, or topological properties of a molecule—that govern the activity of the coumarin scaffold. For instance, QSAR models for MAO inhibition by coumarins have shown that properties like polarizability, dipole moment, HOMO/LUMO energies, and lipophilicity are critical for activity. bas.bg Similarly, models for antioxidant activity have highlighted the importance of molecular complexity and hydrogen-bonding characteristics. nih.govresearchgate.net
These findings are valuable for understanding the structural requirements for a given biological effect and can be used to guide the modification of the this compound structure to enhance a desired activity.
| Biological Activity | Key Molecular Descriptors Identified in QSAR Models | Reference |
|---|---|---|
| MAO Inhibition | Polarizability, Dipole Moment, EHOMO, ELUMO, Lipophilicity (π) | bas.bg |
| Anticancer (Cytotoxicity) | logP, Molar Refractivity (MR), Apolar Surface Area, TPSA | nveo.org |
| Antioxidant Activity | Molecular Complexity, H-bond Donor Character, Lipophilicity | nih.govresearchgate.net |
| Antifungal Activity | Atomic Polarizability, van der Waals Volume | eurekaselect.com |
| Lipoxygenase Inhibition | Atom-centered Fragments (C-06), RDF descriptors, HATS8p | mdpi.com |
In Silico Screening and Virtual Library Design Based on this compound Scaffold
The this compound molecule, with its complex furanocoumarin dimer structure, serves as an excellent chemical scaffold for drug design. nih.gov A molecular scaffold is a core structure from which a series of derivatives can be generated. researchgate.net In silico screening and virtual library design are powerful computational strategies that leverage this concept to explore a vast chemical space for new bioactive compounds. researchgate.netchemaxon.com
The process begins with the this compound scaffold. A virtual library is then created by systematically adding a wide variety of chemical substituents (R-groups) to different positions on this core structure. chemaxon.com This generates thousands or even millions of virtual analogues. This large library can then be rapidly screened using computational methods like molecular docking to predict which analogues are most likely to bind to a specific biological target. dromicslabs.com
This approach allows researchers to prioritize which novel compounds to synthesize and test in the laboratory, dramatically accelerating the hit-to-lead optimization process in drug discovery. researchgate.net By exploring modifications to the this compound scaffold, it is possible to design new molecules with improved potency, selectivity, or pharmacokinetic properties.
Future Research Directions and Potential Applications
Exploration of Undiscovered Biological Activities of Isomexoticin (B1151817)
This compound belongs to the coumarin (B35378) class of compounds, which are known for a wide array of pharmacological effects. ontosight.ai Research has associated this compound and its related compounds with several biological activities, including anti-inflammatory, anti-allergic, and anti-pruritic effects. mdpi.com The parent compound, Mexoticin, has also been investigated for antioxidant and antitumor properties. ontosight.ai However, the full biological spectrum of this compound is likely much broader.
Future research should aim to systematically screen this compound against a diverse panel of biological targets. Given that other coumarins derived from the Rutaceae family have shown potential as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases, investigating this compound for similar activity is a logical next step. nih.gov The extracts of its source plants, Murraya paniculata and M. exotica, are used in traditional medicine to treat pain, rheumatism, and microbial infections, suggesting that this compound could possess analgesic, anti-arthritic, or anti-bacterial properties that are yet to be scientifically validated. nih.gov
Table 1: Known and Potential Biological Activities of this compound
| Activity | Status | Research Focus |
|---|---|---|
| Anti-inflammatory | Documented mdpi.com | Elucidation of specific molecular mechanisms (e.g., cytokine inhibition, enzyme modulation). |
| Anti-allergic | Documented mdpi.com | Investigation of effects on mast cell degranulation and histamine (B1213489) release. |
| Anti-pruritic | Documented mdpi.com | Identification of target receptors in the skin and nervous system. |
| Antioxidant | Potential ontosight.ai | In vitro and in-cell assays (e.g., DPPH, ABTS, ROS scavenging). |
| Antitumor | Potential ontosight.ai | Screening against various cancer cell lines and investigation of apoptotic pathways. |
| MAO-B Inhibition | Potential nih.gov | Enzyme inhibition assays and molecular docking studies for neurodegenerative disease applications. |
| Analgesic | Potential nih.gov | In vivo models of pain to validate traditional medicine claims. |
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a protein or biological process in its native environment. mskcc.orgunc.edu Developing this compound into a chemical probe could provide invaluable insights into the biological systems it modulates. This process involves creating derivatives of this compound that retain their biological activity but are modified to include a reporter tag (like a fluorescent group) or an affinity tag (like biotin). mskcc.org
Such probes would allow researchers to:
Identify Cellular Targets: An affinity-labeled this compound probe could be used in pull-down assays combined with mass spectrometry (a chemoproteomics approach) to isolate and identify its direct binding partners within a cell. chemrxiv.org
Visualize Biological Processes: A fluorescently-tagged this compound could enable the visualization of its subcellular localization and its interaction with target proteins in real-time using advanced microscopy techniques. mskcc.org
Validate Mechanisms of Action: Probes can confirm that the observed biological effect of this compound is due to its interaction with a specific target, strengthening its validation for further drug development. unc.edunih.gov
The development process requires a molecule with well-characterized activity and a known mechanism of action. unc.edu Therefore, as the specific targets of this compound's anti-inflammatory or potential MAO-B inhibitory activities are identified, the rational design of targeted chemical probes will become a critical and feasible research direction. nih.govmskcc.org
Optimization of this compound for Pre-clinical Lead Compound Development
A "lead compound" is a chemical starting point for the development of a new drug. longdom.org While this compound shows biological activity, it may have limitations such as moderate potency, poor selectivity, or suboptimal pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion). creative-bioarray.comijpsjournal.com Lead optimization is the iterative process of chemically modifying the lead structure to overcome these deficiencies and produce a pre-clinical candidate compound. longdom.orgcreative-bioarray.com
For this compound, optimization strategies would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues by modifying its core structure—such as the chromen-2-one backbone, the methoxy (B1213986) groups, or the dihydroxy-methylbutyl side chain—is essential. ontosight.ainih.gov Testing these new compounds would reveal which parts of the molecule are critical for its activity and which can be altered to improve its properties. nih.gov
Improving Pharmacokinetic Properties: Modifications can be made to enhance metabolic stability, improve solubility, and increase oral bioavailability, which are critical for a compound to be effective in vivo. ijpsjournal.com
Enhancing Potency and Selectivity: The goal is to create derivatives with higher affinity for their intended biological target and lower affinity for off-targets, thereby increasing therapeutic efficacy and reducing the potential for side effects. ijpsjournal.comnih.gov
This optimization phase bridges the gap between initial discovery and clinical trials, transforming a promising natural product into a viable drug candidate. longdom.org
Integration of Omics Technologies in this compound Research
Transcriptomics (RNA-Seq): Treating cells with this compound and analyzing changes in gene expression can reveal the cellular pathways it affects. humanspecificresearch.org For example, it could show a downregulation of genes involved in inflammation.
Proteomics: This approach can identify changes in protein levels or post-translational modifications after this compound treatment, providing direct insight into its effects on cellular machinery and signaling cascades. humanspecificresearch.orgnih.gov
Metabolomics: Analyzing how this compound alters the metabolic profile of cells can uncover its effects on metabolic pathways, which is particularly relevant for cancer or metabolic disease research. humanspecificresearch.orgcreative-proteomics.com
Network Pharmacology: As demonstrated in a study on traditional Chinese medicine, computational methods can be used to predict the targets of compounds like this compound and construct herb-scaffold-target networks, offering a systems-level view of its potential interactions. mdpi.com A multi-omics approach would provide the experimental data to validate and expand upon these predictive models. mdpi.com
By combining these datasets, researchers can build a comprehensive picture of how this compound functions, identify novel biomarkers for its activity, and discover new therapeutic applications. humanspecificresearch.orgbioaster.org
Sustainable Production and Green Chemistry Approaches for this compound and its Derivatives
As research into this compound and its derivatives advances, the need for efficient and environmentally responsible production methods will become paramount. Relying solely on extraction from natural sources is often unsustainable. Green chemistry provides a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. itrcweb.orgacs.org
Future research in this area should focus on:
Developing a Catalytic Synthesis: Designing a synthetic route that utilizes efficient, selective catalytic reagents instead of stoichiometric ones can significantly reduce waste. researchgate.net
Using Renewable Feedstocks: Exploring pathways to synthesize the coumarin core and its side chains from renewable biomass sources rather than petroleum-based starting materials. researchgate.netroutledge.com
Improving Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures, potentially using alternative energy sources like microwaves or ultrasound. routledge.com
Minimizing Derivatives and Protecting Groups: Designing syntheses that avoid unnecessary steps of adding and removing protecting groups can simplify processes and reduce the "E-factor" (a measure of waste produced). rsc.org
Biocatalysis: Investigating the use of enzymes or engineered microorganisms to perform key steps in the synthesis of this compound, which can offer high selectivity and mild reaction conditions.
Adopting these principles will ensure that the future development and potential large-scale production of this compound-based compounds can be achieved in a cost-effective, safe, and environmentally sustainable manner. itrcweb.org
Q & A
Q. What is the molecular structure and natural source of Isomexoticin?
this compound (C₁₆H₂₀O₆) is a diterpenoid compound isolated from Murraya paniculata (syn. Chalcas paniculata), commonly known as orange jasmine. Structural elucidation typically employs spectroscopic techniques such as NMR and mass spectrometry, complemented by X-ray crystallography for stereochemical confirmation. Researchers should validate purity via HPLC and compare spectral data with established databases to avoid misidentification .
Q. What analytical methods are recommended for characterizing this compound in natural product research?
High-resolution mass spectrometry (HR-MS) and 1D/2D NMR (¹H, ¹³C, COSY, HMBC) are critical for structural confirmation. For quantification, HPLC-DAD or LC-MS with validated calibration curves ensures reproducibility. Always include retention times, solvent systems, and reference standards in methodology sections to enable cross-study validation .
Q. How can researchers verify the traditional ethnopharmacological uses of this compound-containing plants?
Begin with ethnobotanical surveys to document traditional applications of Murraya paniculata. Follow with in vitro bioassays (e.g., antimicrobial, anti-inflammatory) using isolated this compound. Compare results with crude extracts to assess synergistic effects. Ensure ethical compliance for fieldwork, including community engagement and permits for bioprospecting .
Advanced Research Questions
Q. How to design a study investigating this compound’s pharmacological mechanisms?
Use a multi-omics approach:
- Target identification: Molecular docking against protein databases (PDB) and in vitro enzyme inhibition assays.
- Pathway analysis: Transcriptomic/proteomic profiling of treated cell lines (e.g., cancer, immune cells).
- Validation: CRISPR/Cas9 knockout models to confirm target relevance. Include dose-response curves and negative controls to distinguish specific effects from cytotoxicity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Common discrepancies arise from variations in:
- Compound purity: Validate via HPLC (>95% purity) and disclose suppliers.
- Assay conditions: Standardize protocols (e.g., cell lines, incubation times).
- Statistical rigor: Use ANOVA with post-hoc tests and power analysis to ensure adequate sample sizes. Publish raw data in repositories like Zenodo for transparency .
Q. How to formulate a hypothesis for this compound’s role in apoptosis regulation?
Base hypotheses on prior evidence (e.g., structural analogs with pro-apoptotic activity). Example: "this compound induces mitochondrial-dependent apoptosis in HepG2 cells via ROS-mediated JNK/p38 activation, evidenced by caspase-3 cleavage and cytochrome c release." Validate using flow cytometry (Annexin V/PI staining) and Western blotting .
Q. What methodologies optimize this compound synthesis for structure-activity relationship (SAR) studies?
Employ semi-synthesis from abundant precursors (e.g., geraniol) or heterologous biosynthesis in yeast. For SAR:
- Modify functional groups (e.g., acetylation, oxidation).
- Test derivatives in parallel assays (e.g., cytotoxicity, solubility).
- Use QSAR models to predict bioactivity and prioritize candidates .
Q. How to address reproducibility challenges in this compound isolation protocols?
Document extraction parameters (solvent polarity, temperature, duration) and plant material provenance (geographic location, harvest season). Publish detailed protocols in supplementary materials, including troubleshooting steps (e.g., column chromatography gradients). Collaborate with third-party labs for interlaboratory validation .
Methodological Frameworks
Q. What statistical approaches are suitable for dose-response studies of this compound?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-parametric assays (e.g., metabolomics), apply multivariate analysis (PCA, PLS-DA) to identify significant variables. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How to integrate this compound research into interdisciplinary studies?
Combine phytochemical analysis with ecological studies to assess Murraya paniculata’s biosynthetic variability across habitats. Partner with computational chemists for molecular dynamics simulations of this compound-protein interactions. Cross-disciplinary collaboration enhances mechanistic insights and funding opportunities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
